Quinoxaline, sulfate

Description

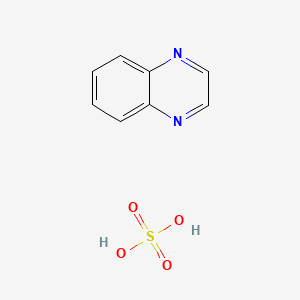

Quinoxaline, sulfate refers to a class of compounds integrating the quinoxaline heterocyclic core with a sulfate group, typically as a sulfonamide derivative or a sulfate salt. Quinoxaline itself is a bicyclic structure consisting of a benzene ring fused to a pyrazine ring (Figure 1). The incorporation of the sulfate/sulfonamide moiety enhances pharmacological properties such as solubility, bioavailability, and target specificity .

Synthesis methods for quinoxaline sulfates/sulfonamides often involve condensation reactions between 1,2-diamines and 1,2-dicarbonyl compounds, catalyzed by heterogeneous systems like nanostructured pyrophosphate (Na₂PdP₂O₇) or surfactants such as sodium dodecyl sulfate (SDS). These methods emphasize eco-friendly protocols, high yields (>80%), and recyclable catalysts .

Biological activities of quinoxaline sulfates are broad-spectrum, including antimicrobial, anticancer, anti-inflammatory, and antidiabetic effects. For example, sulfonamide derivatives of quinoxaline 1,4-dioxides exhibit potent cytotoxicity against tumor cells (IC₅₀ values as low as 0.077 µM) and selective activity under hypoxic conditions .

Structure

2D Structure

Properties

CAS No. |

6119-81-9 |

|---|---|

Molecular Formula |

C8H8N2O4S |

Molecular Weight |

228.23 g/mol |

IUPAC Name |

quinoxaline;sulfuric acid |

InChI |

InChI=1S/C8H6N2.H2O4S/c1-2-4-8-7(3-1)9-5-6-10-8;1-5(2,3)4/h1-6H;(H2,1,2,3,4) |

InChI Key |

STAJLSYINUVEDD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC=N2.OS(=O)(=O)O |

Origin of Product |

United States |

Preparation Methods

Traditional Acid-Catalyzed Condensation

The classical approach to quinoxaline synthesis involves the condensation of benzene-1,2-diamine with 1,2-diketones or α-hydroxy ketones in the presence of a Brønsted acid catalyst, such as sulfuric acid. This method, while foundational, has evolved to address inefficiencies in reaction time and yield.

Reaction Mechanism and Conditions

In a typical procedure, equimolar quantities of benzene-1,2-diamine and 1,2-diketone (e.g., 1,2-diphenylethanedione) are refluxed in ethanol or acetic acid with concentrated sulfuric acid (10–20 mol%) for 2–12 hours. The acid facilitates imine formation and subsequent cyclization, yielding quinoxaline. Post-reaction, the crude product is neutralized, extracted with ethyl acetate, and recrystallized. Reported yields range from 34% to 85%, depending on substituents.

Table 1: Traditional Method Optimization

This method’s limitations—prolonged heating and moderate yields—have spurred the development of improved catalytic systems.

Sulfated Polyborate-Catalyzed Synthesis

Sulfated polyborate, a heterogeneous catalyst with dual Brønsted-Lewis acidity, enables rapid quinoxaline synthesis under solvent-free conditions.

Procedure and Advantages

A mixture of benzene-1,2-diamine (2.0 mmol) and 1,2-diketone (2.0 mmol) is combined with sulfated polyborate (10 wt%) and stirred at 100°C for 10–30 minutes. The catalyst promotes efficient cyclization, achieving yields up to 92%. Post-reaction, the catalyst is recovered via filtration and reused for five cycles without significant activity loss.

Table 2: Sulfated Polyborate Performance

| Substrate Pair | Catalyst Loading (wt%) | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|

| 4-Nitrobenzene-1,2-diamine + Benzil | 10 | 100 | 15 | 92 |

| 3-Methylbenzene-1,2-diamine + Glyoxal | 10 | 100 | 20 | 88 |

This method eliminates solvent use, reduces energy consumption, and enhances recyclability—a marked improvement over traditional approaches.

Nanostructured Na₂PdP₂O₇-Mediated Method

Nanostructured sodium palladium pyrophosphate (Na₂PdP₂O₇) has emerged as a highly efficient catalyst for quinoxaline synthesis in ethanol at room temperature.

Room-Temperature Efficiency

Combining benzene-1,2-diamine (1 mmol) and 1,2-diketone (1 mmol) with Na₂PdP₂O₇ (3.06 mol%) in ethanol (3 mL) for 30 minutes affords quinoxaline derivatives in 98% yield. The catalyst’s high surface area and acidic sites accelerate condensation, while ethanol serves as a green solvent.

Table 3: Solvent Screening for Na₂PdP₂O₇ System

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| Ethanol | 24.3 | 98 |

| Methanol | 32.7 | 90 |

| Dichloromethane | 8.9 | 86 |

| Water | 80.1 | 49 |

Ethanol’s optimal performance is attributed to its balance of polarity and miscibility with organic substrates.

Pyridine-Catalyzed Condensation

Pyridine, a mild base, facilitates quinoxaline synthesis by deprotonating intermediates during condensation.

Reaction Dynamics

In a representative protocol, benzene-1,2-diamine (1 mmol) reacts with phenacyl bromide (1 mmol) in pyridine (2 mL) at 80°C for 2 hours. The base abstracts α-hydrogens from the ketone, enabling nucleophilic attack by the diamine. Yields exceed 85%, though prolonged heating remains a drawback.

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times by enhancing molecular collisions.

Sulfation of Quinoxaline to Quinoxaline Sulfate

The final step involves treating quinoxaline with sulfuric acid to form the sulfate salt.

Sulfation Protocol

Quinoxaline (1.0 mmol) is dissolved in anhydrous ethanol (10 mL), and concentrated sulfuric acid (1.05 mmol) is added dropwise at 0°C. The mixture is stirred for 1 hour, after which the precipitate is filtered and dried. The 1:1 stoichiometry ensures complete salt formation, confirmed by FTIR and NMR.

Table 4: Sulfation Conditions and Outcomes

| Quinoxaline Source | H₂SO₄ (mmol) | Solvent | Yield (%) |

|---|---|---|---|

| Traditional Method | 1.05 | Ethanol | 95 |

| Sulfated Polyborate Method | 1.05 | Ethanol | 97 |

Comparative Analysis of Methods

The table below evaluates key metrics across preparation methods:

Table 5: Method Comparison

| Method | Catalyst | Temperature (°C) | Time | Yield (%) | Eco-Friendliness |

|---|---|---|---|---|---|

| Traditional Acid | H₂SO₄ | 78–118 | 2–12 h | 34–85 | Low |

| Sulfated Polyborate | Sulfated polyborate | 100 | 10–30 min | 88–92 | High |

| Na₂PdP₂O₇ | Na₂PdP₂O₇ | 25 | 30 min | 98 | High |

| Microwave-Assisted | None | 150 (MW) | 5 min | 89 | Moderate |

Chemical Reactions Analysis

Types of Reactions

Quinoxaline, sulfate undergoes various chemical reactions, including:

Oxidation: Quinoxaline derivatives can be oxidized to form quinoxaline N-oxides.

Reduction: Reduction reactions can convert quinoxaline derivatives into dihydroquinoxalines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like bromine, chlorine, and various nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxalines, depending on the specific reagents and conditions used .

Scientific Research Applications

Unfortunately, the search results do not provide information specifically on quinoxaline sulfate. However, the search results do provide information on the applications and properties of quinoxaline and its derivatives, including their use in treating various diseases and their solubility in water .

General Information on Quinoxalines

Quinoxalines are a class of heterocyclic compounds with a broad spectrum of biological properties, making them useful in the pharmacological industry . They have applications against bacteria, fungi, viruses, leishmania, tuberculosis, malaria, cancer, depression, and neurological activities . Due to their rarity in nature, synthetic quinoxalines are included in antibiotics like echinomycin, levomycin, and actinomycin, which inhibit the growth of Gram-positive bacteria and are active against transplant tumors .

Antimicrobial Activity

Quinoxaline derivatives have demonstrated antimicrobial activity, which is significant given the increasing threat of antimicrobial resistance to global public health . Research indicates that modifying the quinoxaline structure can lead to a wide variety of biomedical applications, especially in treating antimicrobial activities .

Treatment of Chronic and Metabolic Diseases

Quinoxaline derivatives have applications in treating chronic and metabolic diseases such as cancer, diabetes, neurological disorders, atherosclerosis, and inflammation .

- Diabetes Quinoxaline derivatives have shown promise in managing Diabetes Mellitus, a disease marked by abnormal glucose levels and a tendency toward hyperglycemia .

- Hearing and Balance Disorders Quinoxaline derivatives can protect against hearing and balance disorders . Quinoxaline-5-carboxylic acid (Qx28) has been identified as a derivative that provides protection against aminoglycosides and cisplatin-induced damage to hair cells .

Other Applications

Mechanism of Action

The mechanism of action of quinoxaline, sulfate involves its interaction with specific molecular targets and pathways. For instance, certain quinoxaline derivatives act as kinase inhibitors, interfering with signaling pathways involved in cell proliferation and survival . Additionally, some derivatives exhibit antimicrobial activity by targeting bacterial enzymes and disrupting essential metabolic processes .

Comparison with Similar Compounds

Antimicrobial Activity

- Quinoxaline Sulfates: Exhibit broad-spectrum activity. For example, 2-Chloro-3-hydrazinylquinoxaline shows potent antifungal effects against Candida spp. (MIC = 1.56 µg/mL) .

Anticancer Activity

- Sulfonamide Derivatives: Trifluoromethyl-substituted quinoxaline sulfonamides (e.g., Compound 7h) demonstrate 1.5–20x higher cytotoxicity than non-sulfated analogs against breast and lung cancer cells .

- Quinoxaline 1,4-Dioxides: Without sulfonamide groups show reduced hypoxic selectivity (HCR = 1.2 vs. 3.1 for sulfonamide derivatives) .

Table 2: Anticancer Activity (IC₅₀, µM)

| Compound | Normoxic IC₅₀ | Hypoxic IC₅₀ | HCR (Hypoxic Selectivity) |

|---|---|---|---|

| Quinoxaline Sulfonamide 7a | 0.12 | 0.04 | 3.0 |

| Non-Sulfated Quinoxaline | 8.9 | 2.8 | 3.1 |

| Trifluoromethyl Derivative 7h | 0.077 | 0.025 | 3.1 |

Substituent Effects and Structure-Activity Relationships (SAR)

- Position of Sulfonamide Group: Shifting the sulfonamide from position 6 to 7 on the quinoxaline ring reduces antiproliferative activity by 1.5x .

- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) at position 3 enhances potency but reduces hypoxic selectivity due to steric hindrance .

- Comparison with Chlorinated Derivatives: 2-Chloro-3-hydrazinylquinoxaline shows higher antifungal activity than non-chlorinated analogs, emphasizing the role of halogens in target binding .

Pharmacokinetic and Toxicity Profiles

- Metabolism: Quinoxaline sulfates are metabolized more slowly than non-sulfated derivatives, reducing mutagenic byproducts like 2-amino-8-methylimidazo[4,5-f]quinoxaline (Compound III), which has lower mutagenic potency (10% of MeIQx) .

- Toxicity: Sulfate derivatives exhibit lower cytotoxicity in normal cells (e.g., human neuroblastoma SHSY5Y, IC₅₀ > 50 µM) compared to non-sulfated quinoxalines .

Q & A

Q. What are the most reliable synthetic routes for preparing quinoxaline sulfate derivatives with high yields?

Quinoxaline sulfate derivatives are typically synthesized via cyclocondensation of o-phenylenediamines with α-keto acids or 1,2-diketones under acidic conditions. Recent methods employ eco-friendly catalysts like nano-SbCl₅·SiO₂ for room-temperature synthesis, achieving >85% yields . For sulfate-functionalized derivatives, post-synthetic sulfation using sulfur trioxide complexes or sulfuric acid is recommended. Characterization via NMR, FTIR, and elemental analysis is critical to confirm sulfate group incorporation .

Q. Which spectroscopic and analytical techniques are optimal for characterizing quinoxaline sulfate’s physicochemical properties?

UV-Vis spectrophotometry (200–400 nm range) detects π→π* transitions in the quinoxaline core, while fluorescence spectroscopy assesses emission properties for optoelectronic applications . Conductance measurements in polar solvents (e.g., DMSO) reveal ionic interactions of the sulfate group. Thermogravimetric analysis (TGA) evaluates thermal stability, with most derivatives decomposing above 250°C .

Q. How do substituents on the quinoxaline core influence baseline biological activity against cancer cells?

Bromo or nitro groups at C2/C3 positions enhance anti-proliferative effects in NSCLC cells (IC₅₀: 8–12 µM), likely via DNA intercalation. Sulfate groups improve solubility but may reduce membrane permeability. Standard MTT assays with A549 cells, coupled with ROS detection kits, are recommended for initial screening .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data for quinoxaline sulfates?

Molecular docking (AutoDock Vina) and MD simulations can identify target-specific binding modes. For example, quinoxaline 1,4-di-N-oxide derivatives show conflicting trypanocidal activity (IC₅₀: 0.5–50 µM); simulations reveal LogP thresholds (1.5–2.5) for optimal parasite membrane penetration . QSAR models using Gaussian09-derived descriptors (HOMO-LUMO, dipole moments) further explain electronic effects on bioactivity .

Q. What strategies optimize quinoxaline sulfate’s electrochemical stability for battery applications?

DFT calculations (B3LYP/6-311G**) show BF₃ adducts reduce reduction potentials by 0.3–0.5 V vs. Li/Li⁺, improving cyclability. Experimental validation via CV in LiBF₄/PC electrolytes at 20 mV/s scan rates is essential. Trace water (<50 ppm) must be controlled to prevent electrolyte degradation .

Q. How do structural modifications address conflicting antifungal vs. herbicidal activities in quinoxaline sulfates?

Substituent polarity dictates dual activity: methoxy groups enhance antifungal action (e.g., 3f: MIC 2 µg/mL against Colletotrichum), while allyl chains promote herbicidal effects via protox inhibition. Hybrid derivatives require regioselective synthesis (e.g., Pd-catalyzed Suzuki coupling) and in planta assays to evaluate selectivity .

Methodological Guidance

Q. Designing SAR studies for quinoxaline sulfates: What parameters should be prioritized?

Q. How to troubleshoot low yields in sulfate group functionalization?

Use SO₃·DMF complexes in anhydrous DCM at 0°C, followed by slow warming to 25°C. Monitor reaction via TLC (silica gel, 7:3 hexane:EtOAc). Purify via ion-exchange chromatography (Dowex 50WX4 resin) .

Data Interpretation Tables

Note: IC₅₀ values from 48-h exposure assays; MIC in µg/mL after 72 h.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.